molecular formula C17H13ClO B14084560 1-(4-Chlorophenyl)-5-phenyl-2,4-pentadiene-1-one

1-(4-Chlorophenyl)-5-phenyl-2,4-pentadiene-1-one

Cat. No.: B14084560
M. Wt: 268.7 g/mol
InChI Key: NJZYARIVQCEJQT-UHFFFAOYSA-N
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Description

2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl-: is an organic compound characterized by its conjugated diene and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl- typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde and 4-chlorobenzaldehyde react with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,4-pentadien-1-ol derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl and chlorophenyl groups can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl- involves its interaction with molecular targets through its conjugated diene and ketone functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diphenylpenta-2,4-dien-1-one
  • 1,5-Bis(4-chlorophenyl)-2,4-pentadien-1-one
  • 2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-

Uniqueness

2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This uniqueness makes it valuable in applications where specific reactivity and selectivity are required.

Properties

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H13ClO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H

InChI Key

NJZYARIVQCEJQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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